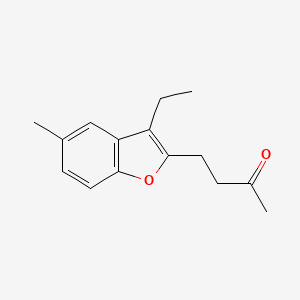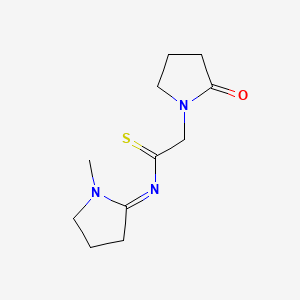
4-(3-ethyl-5-methyl-1-benzofuran-2-yl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ethyl-5-methyl-1-benzofuran-2-yl)-2-butanone, commonly known as BMK, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a distinct odor and is soluble in most organic solvents. BMK is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
The mechanism of action of BMK is not fully understood. However, studies have shown that BMK can act as a precursor for the synthesis of various organic compounds. BMK can be converted into various intermediates, which can then be used to synthesize other compounds. In addition, BMK can act as a reagent in various chemical reactions, including oxidation and reduction reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of BMK. However, studies have shown that BMK can have toxic effects on the liver and kidneys. In addition, BMK has been shown to have neurotoxic effects, which can lead to cognitive impairment and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMK in lab experiments is its versatility. BMK can be used as a starting material for the synthesis of various organic compounds, which makes it a valuable tool for organic chemists. However, one of the main limitations of using BMK in lab experiments is its toxicity. BMK can have harmful effects on the human body, which can make it difficult to work with in a lab setting.
Orientations Futures
There are several future directions for the use of BMK in scientific research. One potential area of research is the development of new synthesis methods for BMK and its derivatives. In addition, BMK could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Another potential area of research is the study of the toxic effects of BMK and its derivatives on the human body. This could lead to the development of new drugs and therapies for the treatment of various neurological disorders.
Méthodes De Synthèse
BMK can be synthesized through several methods, including the oxidation of 2-butanone with chromium trioxide and the reaction of 2-butanone with benzofuran in the presence of a catalyst. The most commonly used method for the synthesis of BMK is the reaction of 2-butanone with 3-ethyl-5-methylbenzofuran in the presence of an acid catalyst such as sulfuric acid.
Applications De Recherche Scientifique
BMK has several scientific research applications, including its use as a precursor for the synthesis of various organic compounds. It is widely used in the synthesis of pharmaceuticals such as methamphetamine and ephedrine. BMK is also used in the production of agrochemicals and fragrances. In addition, BMK is used as a starting material for the synthesis of various heterocyclic compounds.
Propriétés
IUPAC Name |
4-(3-ethyl-5-methyl-1-benzofuran-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-4-12-13-9-10(2)5-7-15(13)17-14(12)8-6-11(3)16/h5,7,9H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTOBQKSHRRYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)


![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)

![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)
![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)